4,6-Dichloropicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloropicolinimidamide is a chemical compound with the molecular formula C6H5Cl2N3 It is known for its unique structure, which includes two chlorine atoms attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropicolinimidamide typically involves the chlorination of picolinimidamide. One common method includes the reaction of picolinimidamide with phosphorus oxychloride and phosphorus pentachloride under controlled temperature conditions. The reaction is carried out at temperatures ranging from 50°C to 110°C until the desired product is obtained .
Industrial Production Methods: For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are employed to produce this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloropicolinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, leading to the formation of aminated derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate and dimethylformamide are commonly used under elevated temperatures (around 140°C) for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Aminated Derivatives:
Wissenschaftliche Forschungsanwendungen
4,6-Dichloropicolinimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dichloropicolinimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, its derivatives have been shown to inhibit nitric oxide production in immune cells, which can have therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6-dichloropyrimidine: This compound shares a similar structure and has been studied for its antiviral properties.
4,6-Dichloropyrimidine: Another structurally related compound used in the synthesis of various pharmaceuticals.
Uniqueness: 4,6-Dichloropicolinimidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H5Cl2N3 |
---|---|
Molekulargewicht |
190.03 g/mol |
IUPAC-Name |
4,6-dichloropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Cl2N3/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2H,(H3,9,10) |
InChI-Schlüssel |
AWDNXEMCJGNFTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=N)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.